Dimethyl(acetylacetonate)gold(III)
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Overview
Description
Dimethyl(acetylacetonate)gold(III) is an organometallic compound that serves as a gold source soluble in organic solvents. It is commonly used in various applications due to its unique properties, including its ability to form chelate rings with the acetylacetonate ligand . This compound is often utilized in the synthesis of gold nanoparticles and in various catalytic processes.
Mechanism of Action
Target of Action
Dimethyl(acetylacetonate)gold(III) is primarily used as a precursor for the synthesis of gold nanoparticles . These nanoparticles are used in various catalytic applications, including CO oxidation, propene epoxidation, N-alkylation of primary amines to secondary amines, glucose oxidation, and aerobic oxidation of alcohols .
Mode of Action
The compound interacts with its targets through electron-induced reactions . When Dimethyl(acetylacetonate)gold(III) is adsorbed onto solid substrates and exposed to an electron beam, it undergoes decomposition . This process is first-order with respect to the surface coverage of the organometallic precursor and exhibits a rate constant proportional to the electron flux .
Biochemical Pathways
The electron-induced reactions of Dimethyl(acetylacetonate)gold(III) lead to the formation of gold-containing nanostructures . These nanostructures can then participate in various biochemical pathways depending on their specific applications. For example, gold nanoparticles synthesized from this compound can catalyze the oxidation of CO or glucose .
Result of Action
The primary result of the action of Dimethyl(acetylacetonate)gold(III) is the formation of gold nanoparticles . These nanoparticles can then be used in various catalytic applications, leading to molecular and cellular effects depending on the specific reaction being catalyzed .
Action Environment
The action of Dimethyl(acetylacetonate)gold(III) is influenced by environmental factors such as the presence of an electron beam and the properties of the substrate onto which it is adsorbed . For example, the rate of electron-induced decomposition of the compound is proportional to the electron flux . Additionally, the structure of the resulting gold-containing deposits can be influenced by the properties of the substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl(acetylacetonate)gold(III) can be synthesized through the reaction of gold(III) chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolution of gold(III) chloride in an appropriate solvent.
- Addition of acetylacetone and a base such as sodium hydroxide or potassium hydroxide.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of dimethyl(acetylacetonate)gold(III) often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl(acetylacetonate)gold(III) undergoes various chemical reactions, including:
Reduction: The compound can be reduced to metallic gold under certain conditions, such as electron beam irradiation.
Common Reagents and Conditions:
Electron Beam Irradiation: Used to induce reduction and decomposition reactions.
Thermal Decomposition: Conducted at elevated temperatures to produce gold nanoparticles.
Major Products:
Metallic Gold: Formed through reduction reactions.
Gold Nanoparticles: Produced via thermal decomposition.
Scientific Research Applications
Dimethyl(acetylacetonate)gold(III) has a wide range of scientific research applications, including:
Nanotechnology: Employed in the fabrication of gold nanoparticles for use in electronics, optics, and medical applications.
Material Science: Utilized in the production of carbon nanostructures through chemical vapor deposition and laser evaporation techniques.
Biomedical Research: Investigated for its potential in enhancing the delivery and efficacy of chemotherapy drugs in cancer treatment.
Comparison with Similar Compounds
Dimethyl(acetylacetonate)gold(III) can be compared with other metal acetylacetonates, such as:
- Dimethyl(hexafluoroacetylacetonate)gold(III)
- Dimethyl(trifluoroacetylacetonate)gold(III)
- Tris(acetylacetonate)aluminum(III)
- Tris(acetylacetonate)chromium(III)
- Tris(acetylacetonate)manganese(III)
- Tris(acetylacetonate)iron(III)
- Tris(acetylacetonate)cobalt(III)
Uniqueness: Dimethyl(acetylacetonate)gold(III) is unique due to its ability to form stable gold nanoparticles and its high solubility in organic solvents. This makes it particularly valuable in applications requiring precise control over gold deposition and nanoparticle formation .
Properties
IUPAC Name |
carbanide;gold;(E)-4-hydroxypent-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3,6H,1-2H3;2*1H3;/q;2*-1;/b4-3+;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODGPXRGNOXCBP-FHJHGPAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(=CC(=O)C)O.[Au] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].C/C(=C\C(=O)C)/O.[Au] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14AuO2-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Dimethyl(acetylacetonate)gold(III) facilitate gold deposition, and what are the implications of its decomposition products?
A1: Dimethyl(acetylacetonate)gold(III) serves as a precursor for gold deposition through a process called electron beam-induced deposition (EBID) [, , ]. In this technique, a focused electron beam interacts with adsorbed AuIII(acac)Me2 molecules, leading to their decomposition and subsequent deposition of gold atoms onto a substrate. The decomposition process results in the reduction of Gold(III) to metallic Gold(0), leaving behind a deposit initially composed of gold atoms embedded within a matrix primarily composed of carbon []. While this carbon matrix can hinder the metallic properties of the deposited structures, studies have shown that treating the deposits with atomic hydrogen and atomic oxygen can effectively remove these organic contaminants, yielding purer gold structures []. This purification process is crucial for optimizing the electrical and catalytic properties of the deposited gold, making it suitable for various applications.
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